2-(2,4-Dichloro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,4-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or distillation, are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research has investigated its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Lacks the ®-configuration, which may affect its biological activity.
1-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Differently substituted piperazine with potentially different properties.
2-(2,4-DICHLORO-PHENYL)-PIPERAZINE: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
®-2-(2,4-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of the 2,4-dichlorobenzyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)6-9)5-10-7-14-3-4-15-10/h1-2,6,10,14-15H,3-5,7H2 |
InChI Key |
ZKJFYJKTSUDBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.